2-Cyano-N,N-dimethylacetamide
Overview
Description
2-Cyano-N,N-dimethylacetamide is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and a dimethylacetamide moiety, making it a valuable intermediate in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
2-Cyano-N,N-dimethylacetamide is an important ester of cyanoacetic acid and can be used as a precursor for carbonyl compounds in organic synthesis . The exact mode of action would depend on the specific reaction it is involved in. For example, in the cyanoacetylation of amines, this compound could interact with its targets to form a variety of heterocyclic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reagent in organic synthesis, it can contribute to the formation of a variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of cyanoacetic acid with dimethylamine to produce this compound is typically carried out under specific temperature and pressure conditions, and usually in an inert atmosphere (such as nitrogen) to avoid the influence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-N,N-dimethylacetamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of dimethylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: In the presence of acids, the acyl-N bond can be hydrolyzed to produce acetic acid and dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.
Hydrolysis: Acidic conditions, typically using hydrochloric acid, are required for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Various substituted amides and nitriles.
Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.
Hydrolysis: Acetic acid and dimethylamine.
Scientific Research Applications
2-Cyano-N,N-dimethylacetamide is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Cyano-N,N-dimethylacetamide can be compared with other N,N-dialkyl amides such as N,N-dimethylformamide and N,N-dimethylacetamide:
N,N-Dimethylformamide (DMF): Similar in structure but lacks the cyano group, making it less reactive in certain types of chemical reactions.
N,N-Dimethylacetamide (DMA): Also lacks the cyano group and is primarily used as a solvent rather than a reactive intermediate.
The presence of the cyano group in this compound makes it unique and more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
2-cyano-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJPVGBSAQWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290832 | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-40-4 | |
Record name | 7391-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Cyano-N,N-dimethylacetamide in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. One notable application involves its use as a precursor in the synthesis of 2-chloro-N,N-dimethylnicotinamide, a key intermediate in various synthetic processes []. This synthesis pathway involves a multi-step approach starting with the reaction of propargyl alcohol and dipropylamine, followed by a Knoevenagel condensation with this compound, and finally a cyclization reaction [].
Q2: Can this compound be used to synthesize other halogenated compounds?
A3: Yes, this compound can be brominated to produce 2-Bromo-2-cyano-N,N-dimethylacetamide [, ]. This brominated derivative acts as a selective brominating agent, specifically targeting the alpha-carbon of enolizable ketones [].
Q3: Are there any stability concerns regarding this compound?
A4: While this compound is generally stable at room temperature, it exhibits instability under basic conditions []. For long-term storage, it is recommended to keep it refrigerated at temperatures between 0-10 °C and shielded from light to maintain its integrity [].
Q4: What safety precautions should be taken when handling this compound?
A5: Due to its potential toxicity, it is essential to handle this compound with caution. It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or under a fume hood to minimize exposure [].
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